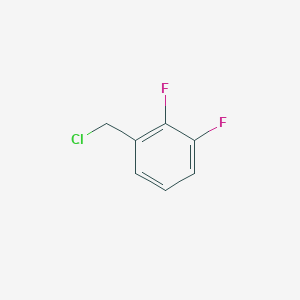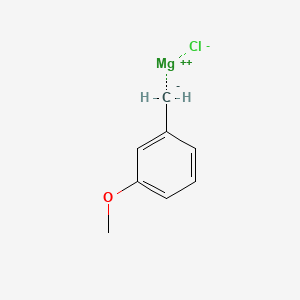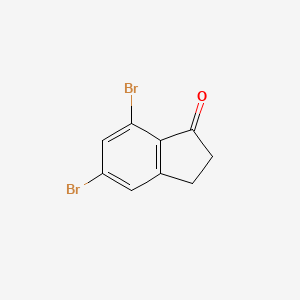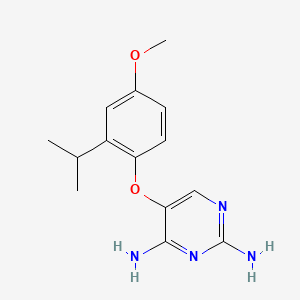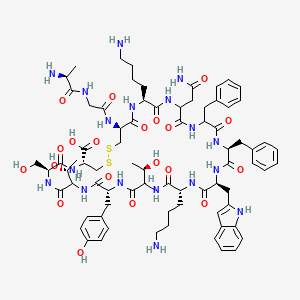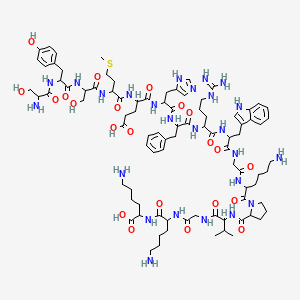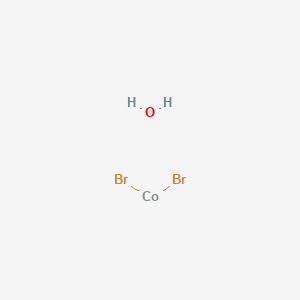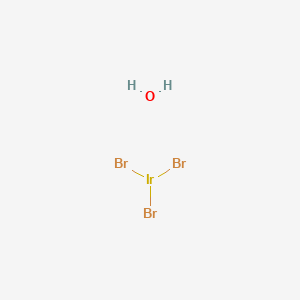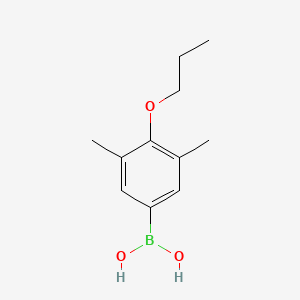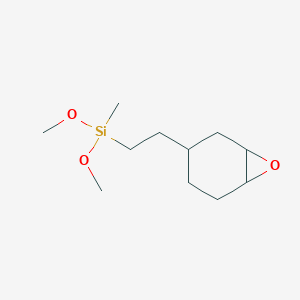
2-(3,4-Epoxycyclohexyl)ethyl(methyl)dimethoxysilan
Übersicht
Beschreibung
2-(3,4-Epoxycyclohexyl)ethyl(methyl)dimethoxysilane is an important silane coupling agent . It contains an epoxy cyclohexane ring in its molecule, which gives it excellent physicochemical properties . It is used to improve the physical strength of matrix material, consistency and agglutinating value of mineral filler and interlaminar resin, and the hygrometric state electrical insulating property of circuit card . It can effectively improve the dry state gluing power to various base materials such as glass, concrete, building stones, alloy, and their hygrometric state gluing power . It can also effectively improve the sticking power of coating, antifouling power, and anti-oxidation xanthochromia for epoxy coating .
Synthesis Analysis
The synthesis of 2-(3,4-Epoxycyclohexyl)ethyl(methyl)dimethoxysilane involves reacting trimethoxy silane with 4-vinylepoxy cyclohexane according to a molar ratio of 1: (1.0-2.0), adding a catalyst into a reaction kettle, performing addition reaction at 40-150 DEG C, and performing negative pressure distillation at 130-140 DEG C .Molecular Structure Analysis
The molecule contains a total of 38 bonds. There are 16 non-H bonds, 5 rotatable bonds, 1 three-membered ring, 1 six-membered ring, 1 seven-membered ring, 1 ether (aliphatic), and 1 Oxirane .Chemical Reactions Analysis
The chemical reaction involved in the synthesis of 2-(3,4-Epoxycyclohexyl)ethyl(methyl)dimethoxysilane is an addition reaction . The reaction is performed at a temperature between 40-150 DEG C .Physical And Chemical Properties Analysis
The molecule has a boiling point of 256.0±13.0 °C and a density of 0.993±0.06 g/cm3 . It contains a total of 37 atoms, including 22 Hydrogen atoms, 11 Carbon atoms, and 3 Oxygen atoms .Wissenschaftliche Forschungsanwendungen
Materialwissenschaften
In der Materialwissenschaft wird diese Verbindung synthetisiert und charakterisiert, um das Potenzial zur Verbesserung der Eigenschaften von Materialien zu untersuchen. Sie kann mit Acrylaten und Epoxiden sowie Photoinitiatoren kombiniert werden, um Materialien mit wünschenswerten Eigenschaften wie geringer Schrumpfung und Verzug zu erzeugen, die für die hochpräzise Fertigung unerlässlich sind .
Automobilindustrie
Die Automobilindustrie profitiert von der Verwendung dieser Verbindung bei der Herstellung von Teilen, die eine hohe Präzision und Haltbarkeit erfordern. Sie trägt zur Entwicklung von Materialien bei, die leicht, aber dennoch robust sind und so zur Gesamteffizienz und Leistung von Fahrzeugen beitragen.
Jede dieser Anwendungen zeigt die Vielseitigkeit und Bedeutung von 2-(3,4-Epoxycyclohexyl)ethyl(methyl)dimethoxysilan in der wissenschaftlichen Forschung und in industriellen Anwendungen. Seine einzigartigen Eigenschaften machen es zu einer wertvollen Verbindung für den Fortschritt der Technologie und der Materialwissenschaften .
Wirkmechanismus
Pharmacokinetics
While specific ADME properties for 2-(3,4-Epoxycyclohexyl)ethyl(methyl)dimethoxysilane suggests that it may have good bioavailability when used in applications involving organic materials.
Result of Action
The result of the action of 2-(3,4-Epoxycyclohexyl)ethyl(methyl)dimethoxysilane is the formation of a strong chemical bond between inorganic materials and organic polymers. This bond improves the adhesion between these materials, which can be beneficial in various applications, such as the production of coatings, sealants, and adhesives .
Biochemische Analyse
Biochemical Properties
2-(3,4-Epoxycyclohexyl)ethyl(methyl)dimethoxysilane plays a significant role in biochemical reactions due to its ability to form covalent bonds with other molecules. The epoxy ring in its structure reacts with hydroxyl groups on inorganic surfaces, while the dimethoxysilane functionality hydrolyzes in water to release methanol and generate silanol groups. These silanol groups can then condense with silanol groups on organic polymers, forming strong chemical bonds. This compound interacts with various enzymes and proteins that contain hydroxyl groups, facilitating the formation of stable complexes.
Cellular Effects
2-(3,4-Epoxycyclohexyl)ethyl(methyl)dimethoxysilane influences various cellular processes by modifying cell signaling pathways, gene expression, and cellular metabolism. It has been observed to enhance cell adhesion and proliferation by promoting the formation of stable bonds between cells and their extracellular matrix. This compound also affects cell signaling pathways by interacting with cell surface receptors and enzymes, leading to changes in gene expression and metabolic activity.
Molecular Mechanism
The molecular mechanism of 2-(3,4-Epoxycyclohexyl)ethyl(methyl)dimethoxysilane involves forming covalent bonds between inorganic materials and organic polymers. The epoxy ring reacts with hydroxyl groups on the inorganic surface, while the hydrolyzed dimethoxysilane functionality reacts with silanol groups on the organic polymer. This creates a strong chemical linkage at the interface, enhancing the stability and functionality of the resulting complex.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3,4-Epoxycyclohexyl)ethyl(methyl)dimethoxysilane change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to moisture and heat . Long-term studies have shown that this compound maintains its effectiveness in promoting cell adhesion and proliferation, although its activity may decrease slightly over extended periods .
Dosage Effects in Animal Models
The effects of 2-(3,4-Epoxycyclohexyl)ethyl(methyl)dimethoxysilane vary with different dosages in animal models. At low doses, the compound enhances cell adhesion and proliferation without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including cellular damage and inflammation . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired biochemical effects without causing toxicity .
Metabolic Pathways
2-(3,4-Epoxycyclohexyl)ethyl(methyl)dimethoxysilane is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors that contain hydroxyl groups. The compound’s epoxy ring reacts with these groups, forming stable complexes that influence metabolic flux and metabolite levels. This interaction can affect the overall metabolic activity of cells, leading to changes in energy production and utilization.
Transport and Distribution
Within cells and tissues, 2-(3,4-Epoxycyclohexyl)ethyl(methyl)dimethoxysilane is transported and distributed through interactions with transporters and binding proteins. The compound’s hydrophobic character allows it to diffuse through cell membranes, while its reactive groups facilitate binding to specific cellular components. This results in its localization and accumulation in certain cellular compartments, where it exerts its biochemical effects.
Subcellular Localization
2-(3,4-Epoxycyclohexyl)ethyl(methyl)dimethoxysilane is localized in various subcellular compartments, including the cytoplasm, cell membrane, and extracellular matrix. Its activity and function are influenced by its localization, as the compound can interact with different biomolecules depending on its subcellular distribution. Targeting signals and post-translational modifications may direct the compound to specific compartments, enhancing its effectiveness in promoting cell adhesion and proliferation.
Eigenschaften
IUPAC Name |
dimethoxy-methyl-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O3Si/c1-12-15(3,13-2)7-6-9-4-5-10-11(8-9)14-10/h9-11H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQTWNAJXFHMHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(CCC1CCC2C(C1)O2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20563824 | |
| Record name | Dimethoxy(methyl)[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20563824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
97802-57-8 | |
| Record name | Dimethoxy(methyl)[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20563824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



